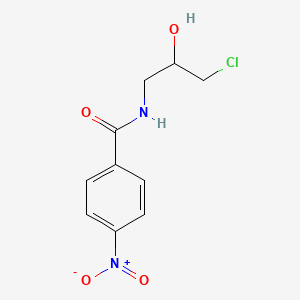

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide

Description

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitrobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No. |

53460-76-7 |

|---|---|

Molecular Formula |

C10H11ClN2O4 |

Molecular Weight |

258.66 g/mol |

IUPAC Name |

N-(3-chloro-2-hydroxypropyl)-4-nitrobenzamide |

InChI |

InChI=1S/C10H11ClN2O4/c11-5-9(14)6-12-10(15)7-1-3-8(4-2-7)13(16)17/h1-4,9,14H,5-6H2,(H,12,15) |

InChI Key |

HGNMMEVZKKNYKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(CCl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide typically involves the reaction of p-nitrobenzoyl chloride with 3-chloro-2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under basic conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Substitution: Formation of N-(3-substituted-2-hydroxypropyl)-p-nitrobenzamide derivatives.

Reduction: Formation of N-(3-chloro-2-hydroxypropyl)-p-aminobenzamide.

Oxidation: Formation of N-(3-chloro-2-oxopropyl)-p-nitrobenzamide.

Scientific Research Applications

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-(3-Chloro-2-hydroxypropyl)-phthalimide

- N-(3-Chloro-2-hydroxypropyl)-trimethylammonium chloride

- N-(3-Chloro-2-hydroxypropyl)-methacrylate

Uniqueness

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of chloro, hydroxy, and nitro groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Biological Activity

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and activity, supported by research findings and comparative analyses.

Synthesis

The synthesis of this compound typically involves the reaction of p-nitrobenzoyl chloride with 3-chloro-2-hydroxypropylamine. This reaction can be conducted under controlled conditions to yield the desired product with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The chloro and hydroxy groups allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Reduction Pathway : The nitro group can be reduced to form reactive intermediates that further interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oxidative stress and DNA damage response .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Nitrobenzamide moiety |

| N-(3-Chloro-2-hydroxypropyl)-phthalimide | Structure | Limited antibacterial | Phthalimide structure |

| N-(3-Chloro-2-hydroxypropyl)-trimethylammonium chloride | Structure | Antimicrobial | Quaternary ammonium salt |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties, this compound was tested against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The treatment resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) after 48 hours, indicating potent anticancer activity through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.